1,3-Dimethyladamantan-5-carboxylic acid
Description
Overview of Polycyclic Hydrocarbons in Contemporary Organic and Materials Synthesis
Polycyclic hydrocarbons (PHCs) are a class of organic compounds composed of multiple fused rings. Aromatic examples (PAHs), such as naphthalene (B1677914) and anthracene, are formed from fused benzene (B151609) rings and are known for their planarity and unique electronic properties. thermofisher.comnist.gov These characteristics make them significant in materials science, particularly for applications in organic electronics and as segments of graphene. scbt.com Synthetic methodologies for creating these complex structures are diverse, including palladium-catalyzed annulations and oxidative spirocyclization. scbt.comsigmaaldrich.com
Alicyclic polycyclic hydrocarbons, like adamantane (B196018), represent another crucial category. These three-dimensional, saturated cage-like structures offer rigidity and a diamond-like framework, making them valuable building blocks in various chemical fields.
The Adamantane Cage: Distinctive Structural Features and Chemical Reactivity Paradigms
Adamantane (C₁₀H₁₆) is the simplest diamondoid, a term for hydrocarbon cage molecules with a structure mirroring a unit cell of a diamond crystal. wikipedia.org Its formula can be written as (CH)₄(CH₂)₆, highlighting its composition of four bridgehead (tertiary) and six bridging (secondary) carbons. This arrangement results in a highly symmetrical (Td symmetry), rigid, and virtually strain-free molecule. orgsyn.org The carbon-carbon bond lengths are approximately 1.54 Å, nearly identical to those in diamond. orgsyn.org
The reactivity of adamantane is distinct. It can undergo functionalization at its tertiary bridgehead positions through reactions that proceed via carbocation or radical intermediates. pressbooks.pub For instance, bromination with bromine and a Lewis acid catalyst occurs via an ionic mechanism to produce 1-bromoadamantane. orgsyn.org This predictable reactivity at the bridgehead positions allows for the strategic synthesis of a wide array of substituted adamantane derivatives.
Significance of Carboxylic Acid Functionalization in Adamantane Derivatives for Research
The introduction of a carboxylic acid (-COOH) group onto the adamantane scaffold is a key functionalization strategy. This process, often achieved through methods like the Koch-Haaf carboxylation of adamantane or its derivatives using formic acid in a strong acid medium, transforms the nonpolar hydrocarbon into a versatile intermediate. orgsyn.orgwikipedia.org The carboxylic acid group serves as a reactive handle for a multitude of subsequent chemical transformations.
For example, it can be converted into esters, amides, or acid chlorides, enabling the covalent attachment of the rigid adamantane cage to other molecules. pressbooks.pubuni.lu This capability is exploited in materials science for creating structured polymers and in medicinal chemistry for developing new therapeutic agents where the bulky, lipophilic adamantane cage can influence a molecule's pharmacological profile. wikipedia.orgnist.gov Furthermore, adamantane carboxylic acids themselves are used as linkers in the construction of hydrogen-bonded organic frameworks. wikipedia.org
Academic Rationale and Research Scope of 1,3-Dimethyladamantan-5-carboxylic Acid
This compound (CAS No. 14670-94-1) is a specific derivative of adamantane that has garnered interest primarily for its role as an intermediate in pharmaceutical synthesis. scbt.comchemicalbook.com Its IUPAC name is 3,5-Dimethyltricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid. sigmaaldrich.com Due to the high symmetry of the adamantane core, the positions 1, 3, 5, and 7 are equivalent bridgeheads. Therefore, this compound is the same molecule as 3,5-Dimethyladamantane-1-carboxylic acid.
The research scope of this compound is centered on its utility as a building block. The presence of two methyl groups on the adamantane cage modifies its lipophilicity and steric profile compared to the parent 1-adamantanecarboxylic acid. The carboxylic acid group provides the necessary functionality for further synthetic elaboration. thermofisher.comscbt.com For instance, its precursor, 1-bromo-3,5-dimethyladamantane (B142378), is noted as an intermediate for memantine, indicating the relevance of this substitution pattern in drug development. chemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(3R,5S)-3,5-dimethyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)/t9?,11-,12+,13? |
InChI Key |
BSWOQWGHXZTDOO-QGVZIFMBSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,3 Dimethyladamantan 5 Carboxylic Acid
Historical Context and Evolution of Adamantane (B196018) Core Functionalization Strategies
The journey to functionalized adamantanes began with the discovery of adamantane itself in petroleum in 1933. wikipedia.org Early attempts at laboratory synthesis were complex and low-yielding. wikipedia.org A pivotal moment in adamantane chemistry was the development of a Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene (B3024363) by Paul von Ragué Schleyer in 1957, which made adamantane more accessible. nih.govnih.gov This breakthrough paved the way for extensive exploration of its chemistry. nih.gov
Initial functionalization strategies often relied on the inherent reactivity of the adamantane cage. The bridgehead (tertiary) carbons are more susceptible to electrophilic attack and radical abstraction due to the stability of the resulting carbocation or radical intermediates. researchgate.net Consequently, early methods like bromination tended to occur at the 1-position. youtube.com The development of methods to functionalize other positions of the adamantane skeleton has been a continuous area of research, leading to a diverse toolbox for creating specifically substituted adamantane derivatives. mdpi.com
Targeted Synthesis of 1,3-Dimethyladamantan-5-carboxylic Acid and Its Precursors
The synthesis of this compound requires precise control over the introduction of three different substituents at specific positions on the adamantane core. This necessitates a multi-step approach, often starting with a pre-functionalized adamantane derivative or building the substituted cage from bicyclic precursors. mdpi.com A common precursor for this target molecule is 1,3-dimethyladamantane (B135411). sigmaaldrich.com
Achieving regioselectivity in the functionalization of the adamantane skeleton is a key challenge. While the tertiary bridgehead positions are the most reactive, directing functional groups to other positions, or differentiating between the bridgehead positions in a substituted adamantane, requires sophisticated strategies.
Directing Group Effects: A pre-existing functional group on the adamantane core can influence the position of subsequent functionalization, either through electronic effects or by acting as a directing group. mdpi.com
Radical Functionalization: Recent advances have utilized radical-based reactions to achieve C-H functionalization. nih.gov These methods can sometimes offer different regioselectivity compared to ionic reactions. For instance, photoredox catalysis has been employed for the direct functionalization of diamondoids. acs.org
Microbial Hydroxylation: Biocatalytic approaches, such as microbial hydroxylation, have demonstrated high regioselectivity in the functionalization of adamantane. For example, certain microorganisms can selectively hydroxylate adamantane at the 1-position. nih.gov
The introduction of a carboxylic acid group onto the adamantane skeleton is commonly achieved through the Koch-Haaf reaction or its variations. wikipedia.org This reaction involves the carbonylation of a carbocation intermediate. wikipedia.org
The Koch-Haaf reaction typically utilizes a strong acid, such as sulfuric acid, to generate a carbocation from an alcohol or an alkene, which then reacts with carbon monoxide. wikipedia.org A common variation uses formic acid as the source of carbon monoxide in the presence of a strong acid. wikipedia.orgnih.gov For the synthesis of adamantane carboxylic acids, the adamantane derivative itself can be used as the substrate in the presence of a superacid, which can abstract a hydride to form the adamantyl cation. acs.org
In the context of synthesizing this compound, the precursor 1,3-dimethyladamantane would be subjected to Koch-Haaf conditions. The strong acid would facilitate the formation of a carbocation at one of the unsubstituted bridgehead positions (C5 or C7), which would then be trapped by carbon monoxide (generated from formic acid) and subsequently hydrolyzed to yield the desired carboxylic acid.
A general representation of the Koch-Haaf reaction for adamantanes is shown below:
R-H + CO + H₂O --(Strong Acid)--> R-COOH + H₂Where R is the adamantyl moiety.
The efficiency of the Koch-Haaf reaction for adamantane carboxylation is highly dependent on the reaction conditions. Key parameters that are often optimized include:
Acid Strength and Concentration: The use of superacidic media like HF-SbF₅ or a mixture of nitric and sulfuric acids can be crucial for generating the adamantyl cation from the hydrocarbon. acs.orgchemicalbook.com
Solvent: Due to the low solubility of adamantane derivatives in strong acids, organic co-solvents such as hexane (B92381) or chlorinated hydrocarbons are often employed. google.com
Temperature and Reaction Time: These parameters are carefully controlled to maximize the yield of the desired product and minimize side reactions. nih.gov
Recent studies have explored the use of microflow reactors for the Koch-Haaf reaction of adamantanols. nih.govnih.gov This technology allows for better control over reaction temperature and mixing, leading to improved yields and safety, particularly for highly exothermic reactions. nih.gov For instance, the multigram scale synthesis of 1-adamantanecarboxylic acid has been achieved in about an hour using a microflow system. nih.govnih.gov
Table 1: Comparison of Batch vs. Microflow Koch-Haaf Reaction for Adamantanols
| Substrate | Method | Total Yield (%) | Product Ratio (2b:2a) |
| 2-Adamantanol (1b) | Microflow | 82 | 58:42 |
| 2-Adamantanol (1b) | Batch | 65 | 14:86 |
| 2-Methyl-2-adamantanol (1c) | Microflow | 97 | 23:53:24 (2c:2c':2c'') |
| 2-Methyl-2-adamantanol (1c) | Batch | 83 | 19:62:19 (2c:2c':2c'') |
Data sourced from a study on the Koch-Haaf reaction in a microflow system. nih.gov Note: 2a is 1-adamantanecarboxylic acid and 2b is 2-adamantanecarboxylic acid.
Mechanistic Investigations of Adamantane Carbocation Formation and Reactivity
The synthesis of adamantane carboxylic acids via the Koch-Haaf reaction is fundamentally linked to the formation and reactivity of adamantane carbocations. The adamantane skeleton provides a unique framework for studying carbocation chemistry.
The formation of the adamantane ring itself through the isomerization of tetrahydrodicyclopentadiene is believed to proceed through a complex series of carbocationic 1,2-bond migrations and hydride shifts. nih.gov Under stable carbocation conditions, the rearrangement of the initial carbocation to the 1-adamantyl cation can occur with no detectable intermediates. cdnsciencepub.com
The stability of the 1-adamantyl cation is notably high compared to other tertiary carbocations. youtube.com This stability is a key factor in the success of reactions like the Koch-Haaf carboxylation at the bridgehead positions. The mechanism involves the generation of the tertiary adamantyl carbocation, which then undergoes nucleophilic attack by carbon monoxide to form an acylium ion. wikipedia.org This acylium ion is then hydrolyzed to the final carboxylic acid. wikipedia.orgacs.org
Studies on the rearrangement of carbocation intermediates in the adamantane series have provided detailed insights into the energy profiles and transition states of these transformations. cdnsciencepub.com For example, the rearrangement of the endo-tetrahydrodicyclopentadienyl cation to the 1-adamantyl cation has been mapped out, revealing the intricate pathway of these ionic processes. cdnsciencepub.com
Green Chemistry Principles and Sustainable Approaches in Adamantane Carboxylic Acid Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While traditional methods for adamantane functionalization often involve harsh reagents and solvents, there is a growing interest in developing more sustainable approaches.
In the context of adamantane carboxylic acid synthesis, potential green chemistry strategies include:
Catalytic Systems: The use of more environmentally benign and recyclable catalysts is a key area of research. For instance, the use of zeolites as catalysts for adamantane synthesis has been explored. acs.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, can significantly reduce waste. The Biginelli reaction for synthesizing adamantane-containing dihydropyrimidine (B8664642) derivatives has been successfully carried out under solvent-free conditions. rsc.org
Flow Chemistry: As mentioned earlier, the use of microflow reactors can lead to more efficient and safer processes with better control over reaction parameters, which aligns with green chemistry principles. nih.govnih.gov
Biocatalysis: The use of enzymes or whole-cell systems for regioselective functionalization offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov
While the direct application of all these green principles to the specific synthesis of this compound is still an area of active development, the broader trends in adamantane chemistry point towards a future with more sustainable synthetic routes.
Advanced Structural Elucidation and Solid State Analysis of 1,3 Dimethyladamantan 5 Carboxylic Acid
Single-Crystal X-ray Diffraction Studies: Molecular Conformation and Crystal Packing Analysis
For adamantane (B196018) derivatives, the cage structure is expected to be rigid and largely strain-free. The key conformational variables would be the orientation of the carboxylic acid group relative to the adamantane core. It is anticipated that the bulky 1,3-dimethyladamantane (B135411) framework would significantly influence how the molecules pack in the crystal lattice. In related structures like 1,3,5,7-adamantanetetracarboxylic acid, the tetrahedral arrangement of functional groups directs the formation of extensive hydrogen-bonded networks, leading to highly ordered, interpenetrated structures such as diamondoid networks. wikipedia.orgresearchgate.net A similar, albeit less complex, packing arrangement dictated by both hydrogen bonding and steric hindrance from the adamantyl cages would be expected for 1,3-Dimethyladamantan-5-carboxylic acid. researchgate.net
Table 1: Expected Insights from Single-Crystal X-ray Diffraction
| Parameter | Expected Information for this compound |
|---|---|
| Unit Cell Dimensions | Provides the size and shape of the repeating unit in the crystal. |
| Molecular Conformation | Confirms the rigid adamantane cage structure and the orientation of the methyl and carboxylic acid groups. |
| Bond Lengths/Angles | Precise measurements for all bonds, including those within the carboxyl group (C=O, C-O, O-H) and the adamantane framework. |
| Crystal Packing | Reveals how molecules arrange in the solid state, influenced by steric effects and intermolecular forces. |
| Hydrogen Bonding | Details the geometry (donor-acceptor distances and angles) of intermolecular hydrogen bonds forming the supramolecular structure. nih.govlibretexts.org |
| Supramolecular Assembly | Elucidates the formation of dimers or higher-order structures. nih.gov |
Solid-State Nuclear Magnetic Resonance Spectroscopy: Probing Molecular Dynamics and Intermolecular Interactions
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline and amorphous solids. nih.gov Although specific ssNMR spectra for this compound are not documented in the searched literature, the expected chemical shifts can be inferred from data on similar compounds. princeton.edupsu.edu
The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum would be particularly informative. The lack of molecular tumbling in the solid state can lead to broad lines, but also provides information on crystallographic inequivalence, where chemically identical atoms in different lattice positions may exhibit distinct signals. researchgate.net For carboxylic acids, the chemical shift of the carboxyl carbon is a sensitive probe of its environment, typically appearing between 170 and 185 ppm. princeton.edu The adamantane cage carbons would resonate in the aliphatic region (approximately 20-50 ppm), with the quaternary carbons bonded to the methyl and carboxyl groups appearing at lower fields than the CH₂ and CH carbons. The methyl group carbons would have characteristic shifts in the 10-25 ppm range.
Variable-temperature ssNMR studies could reveal dynamic processes, such as the concerted hopping of protons within the hydrogen-bonded carboxylic acid dimers, a phenomenon observed in other crystalline carboxylic acids. nih.gov
Table 2: Predicted ¹³C Solid-State NMR Chemical Shift Ranges
| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| Carboxylic Acid (–COOH) | 170 - 185 | Characteristic range for carboxylic acid carbons. princeton.edu |
| Adamantane Quaternary (C-COOH) | 45 - 55 | Deshielded due to attachment to the electron-withdrawing carboxyl group. |
| Adamantane Quaternary (C-CH₃) | 30 - 40 | Standard range for quaternary carbons in an adamantane cage. |
| Adamantane Methine (CH) | 35 - 45 | Typical chemical shift for CH groups within the adamantane framework. |
| Adamantane Methylene (B1212753) (CH₂) | 25 - 35 | Generally the most shielded carbons within the adamantane cage. |
| Methyl (–CH₃) | 10 - 25 | Standard range for methyl carbons attached to a saturated cage system. |
Vibrational Spectroscopy (Infrared and Raman) for Advanced Functional Group and Core Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. youtube.com For this compound, these methods would confirm the presence of the carboxylic acid group and the integrity of the adamantane core.
The IR spectrum is expected to be dominated by features characteristic of a hydrogen-bonded carboxylic acid. echemi.com These include:
A very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. spectroscopyonline.com
A strong, sharp C=O (carbonyl) stretching vibration, expected between 1700 and 1725 cm⁻¹. echemi.com
A C-O stretching band, usually found in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
An out-of-plane O-H bend (wag) around 900-960 cm⁻¹. spectroscopyonline.com
C-H stretching vibrations from the adamantane and methyl groups just below 3000 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be complementary. It would clearly show the vibrations of the C-C backbone of the adamantane cage and the symmetric vibrations of the molecule. ias.ac.in The C=O stretch is also Raman active. psu.edu The comparison of IR and Raman spectra can help identify centrosymmetric structures, as vibrations that are IR active may be Raman inactive, and vice-versa. psu.edu
Table 3: Characteristic Vibrational Frequencies
| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Band Characteristics |
|---|---|---|---|
| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Very Broad, Strong |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 2960 | Sharp, Medium-Strong |
| C=O Stretch (Carbonyl) | IR, Raman | 1700 - 1725 | Strong, Sharp (IR); Medium (Raman) |
| C-O Stretch | IR | 1210 - 1320 | Strong |
| O-H Bend (Out-of-Plane) | IR | 900 - 960 | Broad, Medium |
| Adamantane Cage Modes | Raman | 700 - 1200 | Multiple Sharp Peaks |
Thermal Analysis Techniques for Investigating Phase Transitions and Stability in Material Contexts
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the material properties of this compound.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC would precisely determine the melting point, which has been reported in a range of 97-105 °C. sigmaaldrich.comsigmaaldrich.com It would also detect other thermal events, such as solid-solid phase transitions (polymorphic transformations), crystallization, or glass transitions.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated. A TGA scan would reveal the thermal stability of the compound and its decomposition temperature. Carboxylic acids typically decompose at elevated temperatures, often involving decarboxylation. rsc.org For this compound, TGA would show a stable mass up to the onset of decomposition, at which point a mass loss corresponding to the loss of CO₂ or other fragments would be observed.
Table 4: Thermal Properties and Analysis
| Technique | Property Measured | Expected Results for this compound |
|---|---|---|
| DSC | Melting Point (Tₘ) | 97-105 °C sigmaaldrich.comsigmaaldrich.com |
| DSC | Phase Transitions | Detection of any polymorphic transitions prior to melting. |
| TGA | Thermal Stability | Stable up to a high temperature, followed by decomposition. |
| TGA | Decomposition Pathway | Mass loss corresponding to decarboxylation or other fragmentation. rsc.org |
Investigation of Hydrogen Bonding Networks and Supramolecular Architectures
The self-assembly of molecules into ordered, functional superstructures is governed by non-covalent interactions, with hydrogen bonding being paramount for carboxylic acids. libretexts.org It is well-established that in the solid state and in non-polar solvents, carboxylic acids overwhelmingly form centrosymmetric dimers through robust double hydrogen bonds between their carboxyl groups. nih.govchemistryguru.com.sg
Computational and Theoretical Investigations of 1,3 Dimethyladamantan 5 Carboxylic Acid
Quantum Chemical Calculations (DFT) of Electronic Structure and Energetic Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. youtube.commdpi.com By calculating the electron density, DFT can provide insights into thermodynamic properties such as heats of formation, which are crucial for understanding the stability and potential energy of a compound. nih.gov
Table 1: Representative Thermodynamic Parameters Calculable via DFT (Note: The following data is illustrative of parameters obtained through DFT calculations for organic molecules and does not represent experimentally verified values for 1,3-Dimethyladamantan-5-carboxylic acid.)
| Parameter | Typical Calculation Method | Description |
| Enthalpy of Formation (ΔHf) | DFT (e.g., B3LYP/6-31G*) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. |
| Gibbs Free Energy (G) | DFT Frequency Calculation | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
| HOMO-LUMO Gap | DFT Electronic Structure | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating molecular reactivity and stability. |
Molecular Dynamics Simulations: Conformational Sampling and Solvent Interaction Modeling
Molecular Dynamics (MD) simulations provide a method for analyzing the physical movements of atoms and molecules over time. nih.gov This approach is essential for understanding the conformational flexibility and interactions of a molecule with its environment, particularly in solution. nih.govnih.gov For carboxylic acids, a key interaction is the formation of dimers through hydrogen bonding, a process that is influenced by both the solvent and the structure of the acid itself. dtu.dknih.gov
In aqueous solutions, the dimerization of carboxylic acids is a complex interplay between hydrogen bonding and hydrophobic interactions. nih.gov For this compound, the bulky and hydrophobic adamantane (B196018) cage would significantly influence its association behavior. MD simulations can model the dimerization process, revealing the stability of different dimer conformations (e.g., cyclic vs. open chain) and the thermodynamic contributions of hydrogen bonds and hydrophobic effects of the alkyl groups. nih.gov These simulations can track the root mean square deviations (RMSDs) of atomic positions to monitor the stability of protein-ligand complexes or molecular aggregates over time. ucsd.edu The choice of force field (e.g., CHARMM) and water model (e.g., TIP3P) is critical for the accuracy of these simulations. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using quantum mechanical methods like DFT or increasingly sophisticated machine learning (ML) models. nih.gov DFT methods can achieve root mean square errors (RMSEs) of 0.2–0.4 ppm for ¹H shifts. nih.gov ML approaches, particularly those using Graph Neural Networks (GNNs), have shown mean absolute errors (MAEs) as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts, sometimes outperforming traditional prediction software. arxiv.org The chemical shift of the carboxylic acid proton is typically found between 10 and 13 ppm. The carboxyl carbon appears between 170 and 185 ppm. princeton.edu The specific shifts for this compound would be influenced by the electron-donating methyl groups and the rigid adamantane framework.
Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated using DFT. nih.gov These calculations provide a theoretical spectrum that, when compared to experimental data, allows for the assignment of specific vibrational modes. nih.gov It is standard practice to apply a scaling factor (e.g., 0.961 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. nih.govnih.gov For carboxylic acids, the C=O stretching frequency is a key diagnostic peak, typically appearing in the range of 1690–1750 cm⁻¹ for the protonated acid. nih.gov
Table 2: Key Vibrational Frequencies for Carboxylic Acids (Note: This table shows typical frequency ranges for functional groups found in the title compound. Precise values require specific calculations.)
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H (in COOH) | Stretching | 3300 - 2500 (broad) |
| C-H (sp³) | Stretching | 3000 - 2850 |
| C=O (in COOH) | Stretching | 1750 - 1690 |
| C-O (in COOH) | Stretching | 1320 - 1210 |
| O-H (in COOH) | Bending | 1440 - 1395 |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. mdpi.com For this compound, common reactions include Fischer esterification and amide formation.
Fischer Esterification: This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester. masterorganicchemistry.com Computational analysis of this mechanism involves modeling several key steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer between the oxygen atoms.
Elimination of a water molecule to form a protonated ester.
Deprotonation to yield the final ester product. masterorganicchemistry.comlibretexts.org DFT calculations can determine the activation energies for each step, confirming the structure of the tetrahedral intermediate and the transition states connecting reactants, intermediates, and products.
Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult. A coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is typically used. libretexts.orgkhanacademy.org The computational study of this reaction would model the mechanism where the carboxylic acid first adds to the DCC, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea as a byproduct. khanacademy.org Theoretical calculations can clarify the energetics of this pathway and explore the structures of the key intermediates and transition states.
Energy Framework and Hirshfeld Surface Analyses for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify key interactions such as hydrogen bonds and van der Waals contacts. nih.govmdpi.com
For adamantane derivatives, which often lack strong, directional interactions other than those from functional groups, packing is dominated by a multitude of weaker contacts. nih.govresearchgate.net A Hirshfeld analysis performed on 1,3-diethynyladamantane, a structurally related 1,3-disubstituted adamantane, revealed that the crystal packing is dominated by H···H contacts, which accounted for 74.9% of the total surface interactions. nih.govresearchgate.net C···H/H···C contacts made up 24.6% of the interactions, highlighting the significance of van der Waals forces in the supramolecular assembly. nih.govresearchgate.net For this compound, the carboxylic acid group would introduce strong O-H···O hydrogen bonding, typically forming dimers, which would appear as distinct red regions on the dnorm map. The remainder of the interactions would be governed by the H···H and C···H contacts of the adamantane cage and methyl groups.
Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal, visualizing the energetic topology of the crystal packing as a framework of cylinders, where the cylinder radius is proportional to the interaction strength.
Table 3: Representative Hirshfeld Surface Contact Contributions for a 1,3-Disubstituted Adamantane Derivative (Source data from a study on 1,3-diethynyladamantane nih.govresearchgate.net)
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 74.9 |
| C···H / H···C | 24.6 |
| C···C | 0.5 |
| O···H / H···O (Expected) | (Significant for the title compound) |
Chemical Transformations and Derivatization Strategies Utilizing 1,3 Dimethyladamantan 5 Carboxylic Acid As a Building Block
Esterification and Amidation Reactions for Novel Organic Conjugates
The carboxylic acid functionality of 1,3-dimethyladamantan-5-carboxylic acid is a prime site for modification through esterification and amidation, enabling its conjugation to a wide array of organic molecules. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.
Esterification: Direct esterification with alcohols can be challenging due to the steric hindrance around the carbonyl group. However, several effective methods are employed. A common approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is particularly mild and efficient for sterically hindered acids and acid-labile alcohols. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that readily reacts with the alcohol. organic-chemistry.org Other triazine-based reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), have also been developed for efficient esterification under mild conditions. researchgate.net
Amidation: Amidation reactions with primary or secondary amines proceed more readily than esterification due to the higher nucleophilicity of amines. organic-chemistry.orglibretexts.org Standard peptide coupling reagents can be employed to form the amide bond. When reacting with amino acids, protection of the amino acid's own carboxyl group may be necessary to prevent self-polymerization. reddit.com The resulting amides, incorporating the bulky 1,3-dimethyladamantyl group, are of interest for creating molecules with tailored solubility and conformational properties.
| Reaction Type | Reagents | Key Features | Product |
| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for sterically hindered substrates. organic-chemistry.org | Adamantane (B196018) Ester |
| Amidation | Amine, Coupling Agents (e.g., DCC) | Generally faster than esterification due to amine nucleophilicity. libretexts.org | Adamantane Amide |
| Triazine-Mediated Esterification | Alcohol, DMTMM, N-methylmorpholine | Efficient conversion under mild conditions. researchgate.net | Adamantane Ester |
Reduction and Oxidation Reactions of the Carboxylic Acid Functionality
The carboxylic acid group can undergo both reduction and oxidation, leading to different functional derivatives.
Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, yielding (1,3-dimethyladamantan-5-yl)methanol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent being the most common and effective choice. libretexts.orgchemguide.co.uklibretexts.orgdocbrown.info The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uklibretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not sufficiently reactive to reduce carboxylic acids. libretexts.orgchemguide.co.ukdocbrown.info
Oxidation: The carboxylic acid group is already in a high oxidation state. Further oxidation typically results in the loss of the carboxyl group as carbon dioxide (CO₂), a process known as decarboxylation. libretexts.org A classic example of such a transformation is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide. britannica.com This would convert this compound into 5-bromo-1,3-dimethyladamantane.
| Transformation | Reagent(s) | Product | Notes |
| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | (1,3-Dimethyladamantan-5-yl)methanol | NaBH₄ is ineffective. libretexts.orgchemguide.co.ukdocbrown.info The reaction must be worked up with an acid. chemguide.co.uk |
| Oxidative Decarboxylation | Silver Salt (RCOOAg) + Br₂ | 5-Bromo-1,3-dimethyladamantane | Known as the Hunsdiecker reaction. britannica.com |
Electrophilic Substitution and Functionalization of the Adamantane Core
The adamantane cage itself is susceptible to electrophilic and radical substitution reactions, typically at the tertiary bridgehead positions. While the carboxylic acid group is an electron-withdrawing and deactivating group, functionalization of the hydrocarbon core is still possible.
Direct C-H functionalization can be achieved through radical reactions. For instance, 1,3-dimethyladamantane (B135411) can undergo alkylation with alkenes in the presence of a radical initiator like di-tert-butyl peroxide (DTBP). nih.gov This demonstrates that the bridgehead positions are reactive sites. Similar strategies could potentially be applied to this compound, although the reaction conditions would need to be carefully optimized.
Halogenation is another key functionalization pathway. While the Hell-Volhard-Zelinskii reaction specifically halogenates the α-carbon of a carboxylic acid, this is not applicable here as the carboxyl group is attached to a bridgehead carbon with no α-hydrogens. britannica.com However, direct electrophilic bromination of the adamantane skeleton at other available bridgehead positions can occur. For example, 1,3-dimethyladamantane can be converted to 1,3-dibromo-5,7-dimethyladamantane, indicating the susceptibility of the bridgehead C-H bonds to substitution. sigmaaldrich.com
| Reaction Type | Reagents/Conditions | Potential Product(s) | Mechanism |
| Radical Alkylation | Alkene, Radical Initiator (e.g., DTBP) | Alkyl-substituted 1,3-dimethyladamantane carboxylic acid | Radical chain mechanism involving a tertiary adamantyl radical. nih.gov |
| Electrophilic Halogenation | Br₂, Lewis Acid (optional) | Bromo-substituted 1,3-dimethyladamantane carboxylic acid | Electrophilic attack on a bridgehead C-H bond. |
Design and Synthesis of Adamantane-Based Ligands for Coordination Chemistry
The rigid and bulky 1,3-dimethyladamantyl moiety can be incorporated into ligands to influence the structure and properties of metal complexes. The carboxylic acid itself, or its derivatives, can serve as the coordinating group.
The carboxylate anion, formed by deprotonation of the acid, can act as a ligand, coordinating to metal ions in a monodentate or bridging fashion. The steric bulk of the adamantane cage can enforce specific coordination geometries and prevent aggregation of metal centers.
Furthermore, the carboxylic acid can be a synthetic handle to attach more complex chelating units. For example, amidation with an amino-functionalized pyridine (B92270) or bipyridine would yield a ligand capable of forming stable complexes with a variety of transition metals. The adamantane group in such ligands serves to control the solubility of the resulting metal complex and to create well-defined pockets or channels in the solid-state structures of coordination polymers or metal-organic frameworks (MOFs). rsc.org The synthesis of zinc complexes with tris(carbene) ligands demonstrates the utility of sterically demanding scaffolds in stabilizing reactive metal centers. nih.gov
Incorporation into Polymeric Architectures and Advanced Oligomeric Systems
This compound can serve as a building block for polymers and oligomers, imparting unique properties such as high thermal stability, rigidity, and solubility in organic solvents.
As a monofunctional acid, it can be used to control polymer chain length or to functionalize the end of a polymer chain. To be incorporated into the main chain of a polymer, it must first be converted into a difunctional or multifunctional monomer. This could be achieved, for example, by functionalizing the adamantane core at another position, as described in section 5.3, to introduce a second reactive group.
A key strategy is condensation polymerization. libretexts.org For example, if a di-acid adamantane derivative were synthesized, it could react with diols to form polyesters or with diamines to form polyamides (a process similar to the formation of nylons). libretexts.org The rigid adamantane units within the polymer backbone would restrict chain mobility, leading to materials with high glass transition temperatures and mechanical strength.
Supramolecular Self-Assembly and Host-Guest Chemistry Applications
The distinct lipophilic nature of the adamantane cage makes this compound and its derivatives excellent candidates for applications in supramolecular chemistry. rsc.org
Host-Guest Chemistry: The adamantane group is a classic "guest" molecule in host-guest chemistry, known for its ability to form stable inclusion complexes with various macrocyclic "host" molecules, most notably cyclodextrins. wikipedia.org The driving force for this association is primarily the hydrophobic effect, where the nonpolar adamantane cage is expelled from the aqueous environment and sequestered within the hydrophobic cavity of the cyclodextrin. wikipedia.org The carboxylic acid or its derivatives provide a hydrophilic handle that allows for water solubility and further functionalization of the host-guest complex. Such assemblies are foundational to creating molecularly-defined systems for drug delivery and sensing. rsc.orgrsc.org
Supramolecular Self-Assembly: Molecules containing both a large hydrophobic part (the dimethyladamantyl group) and a hydrophilic part (the carboxylic acid or a charged derivative) are amphiphilic. In aqueous solution, these amphiphiles can spontaneously self-assemble into larger, ordered structures such as micelles, vesicles, or hydrogels. rsc.orgnih.govnih.govdaveadamslab.com The final structure is determined by a delicate balance of non-covalent interactions, including hydrophobic interactions, hydrogen bonding (from the carboxylic acid), and electrostatic interactions. wikipedia.orgnih.gov By modifying the head group (e.g., converting the acid to an ester or amide), the self-assembly behavior can be precisely tuned to create advanced materials with responsive properties. nih.gov
| Supramolecular Application | Key Principle | Interacting Partners/System |
| Host-Guest Chemistry | Hydrophobic interactions drive the encapsulation of the adamantane group. wikipedia.org | Adamantane derivative (guest) + Cyclodextrin (host). wikipedia.orgrsc.org |
| Self-Assembly | Aggregation of amphiphilic molecules to minimize contact between hydrophobic adamantane groups and water. nih.gov | Adamantane amphiphile in aqueous solution. |
Mechanistic Studies of Reactions Involving the 1,3 Dimethyladamantane Moiety
Kinetic Studies of Adamantane-Derived Reaction Pathways
Kinetic studies provide quantitative insights into the rates and mechanisms of reactions. For adamantane (B196018) derivatives, these studies often focus on understanding stability and reactivity in processes like thermal decomposition and electrophilic substitution.
Research into the thermal stability of 1,3-dimethyladamantane (B135411) has been conducted to evaluate its potential as a high-energy-density fuel. The thermal decomposition kinetics were determined in a batch reactor at temperatures ranging from 693 K to 743 K. acs.org The reaction was found to follow first-order kinetics, with rate constants increasing with temperature. acs.org The Arrhenius parameters, including an activation energy (Ea) of 183 kJ·mol⁻¹ and a pre-exponential factor (A) of 2.39 × 10⁷ s⁻¹, were determined from this data. acs.org These kinetic parameters indicate high thermal stability compared to other cyclic and acyclic alkanes like decalin and n-dodecane. acs.org
| Temperature (K) | Rate Constant (k) × 10⁻⁷ s⁻¹ |
|---|---|
| 693 | 4.00 |
| 713 | 12.59 |
| 723 | 19.05 |
| 743 | 35.19 |
Kinetic studies on the reaction of various adamantane derivatives with nitric acid in methylene (B1212753) chloride have shown that the reaction is first order with respect to the adamantane substrate. osti.gov The rate of this oxynitration reaction is proportional to the fifth power of the nitric acid concentration and exhibits a significant kinetic isotope effect, suggesting that hydride abstraction is the rate-determining step. osti.gov The reaction rates are linearly correlated with the solvolysis rates of the corresponding bromo-derivatives, indicating a commonality in the development of positive charge at the bridgehead carbon in the transition state. osti.gov
Elucidation of Steric and Electronic Effects of the Adamantane Cage on Reactivity
The adamantane cage exerts profound steric and electronic effects that control the reactivity of its derivatives. Its rigid, bulky structure effectively shields the carbon skeleton from certain reaction pathways. For instance, the cage structure prevents backside attack, making SN2 reactions at bridgehead carbons impossible.
The electronic properties of the adamantane cage are also unique. The highest occupied molecular orbital (HOMO) is localized to the C-C and C-H bonds of the carbon cage, while the lowest unoccupied molecular orbital (LUMO) is delocalized over the surface hydrogens. acs.org This electronic structure influences the molecule's reactivity, particularly in radical and cationic reactions. The substitution with methyl groups, as in 1,3-dimethyladamantane, further modifies these properties. Methyl groups are electron-donating through hyperconjugation, which helps to stabilize adjacent carbocationic centers that form during reactions at the bridgehead positions. acs.org
The presence of an electron-withdrawing group, such as a carbonyl or carboxylic acid, at a bridgehead position significantly deactivates the adamantane core toward electrophilic substitution by destabilizing the formation of a positive charge on the cage. researchgate.netacs.org This deactivation is a key factor in directing further functionalization of the molecule.
Carbocation-Mediated Rearrangements and Fragmentation Pathways
Adamantane chemistry is renowned for its susceptibility to carbocation-mediated rearrangements, often driven by the exceptional stability of the bridgehead adamantyl cation. acs.orgresearchgate.net These rearrangements can occur through several mechanisms. A rapid process involves an intermolecular hydride transfer, where a neutral adamantane molecule donates a hydride to an adamantyl cation, effectively transferring the positive charge. rsc.org A slower, more complex rearrangement involves the reversible opening of the adamantane skeleton to a more strained protoadamantane (B92536) intermediate, which can then reclose to form a different adamantane isomer. researchgate.netrsc.org This pathway allows for the scrambling of carbon atoms within the cage. researchgate.net
In the case of the 1,3-dimethyladamantane moiety, the formation of a carbocation at a tertiary bridgehead position is highly favored. Under forcing acidic conditions, rearrangements could potentially lead to different isomers, although the 1,3-disubstituted pattern is thermodynamically very stable. thieme-connect.com
Under high-energy conditions, such as thermal decomposition, fragmentation pathways compete with rearrangements. For 1,3-dimethyladamantane, the primary fragmentation products are methane (B114726) and hydrogen, resulting from demethylation and dehydrogenation, respectively. acs.org The proposed mechanism involves initial C-C bond scission, followed by a cascade of isomerization, hydrogen transfer, β-scission, and dehydrogenation reactions that ultimately lead to the formation of stable aromatic compounds like toluene (B28343) and xylene as major liquid products. acs.org
Influence of the Carboxylic Acid Group on Directing Chemical Transformations
A carboxylic acid group attached to the adamantane skeleton, as in 1,3-dimethyladamantan-5-carboxylic acid, exerts a powerful influence on subsequent chemical reactions. Carboxylic acids are strongly electron-withdrawing groups, which significantly deactivates the adamantane cage towards further electrophilic attack. researchgate.netnih.gov This deactivating effect means that reactions such as nitroxylation or halogenation, which readily occur on unsubstituted adamantane, require much harsher conditions and may proceed with lower yields when a carboxyl group is present. chemicalbook.comasianpubs.org
For example, the synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid requires a potent mixture of fuming nitric acid and sulfuric acid, highlighting the deactivation conferred by the first carboxyl group. chemicalbook.comasianpubs.org The electron-withdrawing nature of the -COOH group destabilizes the carbocation intermediates that are central to many adamantane functionalization reactions. researchgate.net
Despite its deactivating nature, the carboxylate group can also function as a directing group in certain metal-catalyzed C-H functionalization reactions. nih.gov While often weakly coordinating compared to other directing groups like pyridines, carboxylates can chelate to a metal center, guiding the catalytic functionalization to a specific position, typically the ortho position in aromatic systems. nih.govnih.gov In the context of an adamantane cage, this directing ability is less straightforward but could potentially be harnessed to achieve site-selective transformations under specific catalytic conditions. princeton.edunih.gov
Solvent Effects on Reaction Rates, Selectivity, and Thermodynamic Equilibria
The choice of solvent can dramatically alter the rate, selectivity, and equilibrium position of reactions involving adamantane derivatives, primarily by influencing the stability of charged intermediates and the nucleophilicity of reagents. researchgate.net
In solvolysis reactions of adamantyl derivatives, which proceed through carbocation intermediates, solvent polarity is a critical factor. Polar protic solvents, such as water and ethanol (B145695), are effective at stabilizing the developing positive charge in the transition state and the resulting carbocation, thereby accelerating the reaction rate. rsc.orgrsc.org Studies on the solvolysis of adamantyl derivatives in aqueous ethanol mixtures have shown that while the proportions of ethanol and water have a minor effect on substrate selectivity, the addition of a non-nucleophilic co-solvent like acetone (B3395972) can alter the relative nucleophilicity of water and ethanol, thereby influencing the product distribution. rsc.org
Computational studies on 1-haloadamantanes have demonstrated that solvent polarity significantly affects the molecule's electronic structure, including the HOMO-LUMO gap. researchgate.netrsc.orgresearchgate.net Polar solvents can induce significant shifts in the electronic absorption spectra (solvatochromism) and alter the charge distribution within the solute molecule. rsc.org This interaction between the solvent's dielectric continuum and the adamantane derivative can stabilize or destabilize ground and excited states, which in turn affects reaction barriers and thermodynamic equilibria. researchgate.nettandfonline.com In reactions where a catalyst is used, the solvent can also play a crucial role by influencing the catalyst's solubility and activity, as seen in some industrial processes for producing 1,3-dimethyladamantane where solventless conditions are preferred to simplify purification and reduce environmental impact. google.comgoogle.com
Applications in Advanced Materials Science and Chemical Technologies Non Biological
Utilization in Polymer Science: High-Performance Materials and Functional Coatings
The incorporation of adamantane (B196018) units into polymer chains can significantly enhance the material's properties. The rigid and bulky nature of the 1,3-dimethyladamantane (B135411) moiety, when integrated into a polymer backbone, imparts increased thermal stability, a higher glass transition temperature (Tg), and improved mechanical strength. The carboxylic acid group of 1,3-Dimethyladamantan-5-carboxylic acid serves as a crucial reactive site for polymerization.
Research Findings:
Polymer Backbone Modification: Through reactions like esterification or amidation, the carboxylic acid group allows the adamantane derivative to be incorporated as a monomer into polyesters and polyamides. numberanalytics.com This integration disrupts regular chain packing, creating additional free volume which can improve processability and modify mechanical properties.
Coordination Polymers: Adamantane-carboxylate ligands have been successfully used to prepare both one-dimensional (1D) and two-dimensional (2D) coordination polymers. nih.gov For instance, bifunctional adamantane derivatives, synthesized from 1-adamantanecarboxylic acid, have been shown to form coordination polymers with metal ions like copper(II) and nickel(II). nih.gov The resulting materials exhibit defined structures and can possess catalytic properties. nih.gov The dimethyl substitution in this compound would be expected to influence the solubility of the monomer and the packing of the final polymer chains.
Functional Coatings: Polymers containing carboxylic acid groups are valued in coatings and adhesives for their strong adhesion properties, which stem from the ability to form hydrogen bonds. numberanalytics.com Incorporating the hydrophobic and bulky 1,3-dimethyladamantane group can create coatings with enhanced durability, chemical resistance, and specific surface properties like hydrophobicity.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from Adamantane Linkers
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas. The choice of the organic linker is critical in determining the topology, porosity, and functionality of the resulting framework. Adamantane-based linkers are highly sought after due to their rigid, tetrahedral geometry, which promotes the formation of robust, three-dimensional networks. researchgate.net
Research Findings:
Tetrahedral Linkers: Adamantane derivatives with functional groups at the bridgehead positions, such as 1,3,5,7-adamantanetetracarboxylic acid (ADTA), are classic examples of tetrahedral linkers. researchgate.netwikipedia.org These linkers connect metal clusters to form highly symmetric and porous diamondoid networks. wikipedia.org
Low Interpenetration COFs: Recently, a steric hindrance engineering approach using adamantane-based monomers has led to the creation of 3D COFs with exceptionally high surface areas (over 3400 m²/g) and low crystal densities. nih.gov This demonstrates the power of the adamantane scaffold in controlling the framework's structural properties. nih.gov While this research used different adamantane derivatives, it highlights the potential for molecules like this compound to be adapted for similar roles, perhaps after conversion to a multi-functional linker.
| Linker Molecule | Framework Type | Key Structural Feature | Resulting Material Property | Reference |
|---|---|---|---|---|
| 1,3,5,7-Adamantanetetracarboxylic acid (ADTA) | MOF / HOOF | Tetrahedral geometry with four carboxylate linkers | Forms highly ordered 3D diamondoid networks. researchgate.net | researchgate.netwikipedia.org |
| Adamantane-based monomers (general) | COF | Bulky, rigid cage structure | Enables synthesis of mesoporous 3D COFs with exceptionally high surface areas (>3400 m²/g) and low interpenetration. nih.gov | nih.gov |
| 3-(Azol-1-yl)-1-adamantanecarboxylic acids | Coordination Polymer | Bifunctional, angle-shaped ligand | Forms 1D and 2D coordination polymers with potential catalytic activity. nih.gov | nih.gov |
Development of Adamantane-Based Catalysts and Support Materials
The rigidity and stability of the adamantane scaffold make it an excellent platform for designing catalysts and catalyst supports. The framework can provide a stable, well-defined environment for an active catalytic site.
Research Findings:
Catalytic MOFs: Coordination polymers and MOFs constructed from adamantane-carboxylate linkers can themselves be catalytically active. For example, a copper(II) coordination polymer built from 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid was shown to act as a catalyst in the Chan-Evans-Lam arylation reaction. nih.gov This suggests that frameworks derived from this compound could exhibit similar catalytic potential.
Catalyst Supports: The high surface area and porous nature of adamantane-based MOFs make them suitable as supports for catalytically active metal nanoparticles. The framework can prevent the aggregation of nanoparticles, enhancing their stability and activity. Furthermore, the adamantane structure itself can serve as a robust, thermally stable support material, with the carboxylic acid group acting as an anchor point for attaching catalytic species.
Self-Assembled Monolayers (SAMs) and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. wikipedia.orgyoutube.com They are a powerful tool for tailoring the chemical and physical properties of interfaces. A SAM-forming molecule typically consists of a head group that binds to the substrate, a tail group (or main body), and a terminal functional group. youtube.com
For this compound, the carboxylic acid functions as the head group, which can anchor to various surfaces such as metal oxides (e.g., Al₂O₃, TiO₂) or silver. The rigid, bulky, and hydrophobic 1,3-dimethyladamantane unit constitutes the body of the monolayer.
Research Findings:
Formation and Structure: Carboxylic acids are known to form SAMs. cd-bioparticles.com The molecules arrange themselves with the head groups binding to the substrate, while the tail groups orient away from it. wikipedia.org The bulky adamantane cage would lead to a well-defined monolayer thickness and influence the packing density. Studies on SAMs from aliphatic dithiocarboxylic acids show that the rigid packing can lead to distinct "odd-even" effects in wettability, a phenomenon that could also be explored with adamantane-based systems. uh.edu
Surface Property Modification: The formation of a SAM with this compound would render the substrate surface highly hydrophobic due to the exposed non-polar adamantane cages. This can be used to control wetting, reduce adhesion, and protect surfaces from corrosion.
Biosensor Platforms: While this article focuses on non-biological applications, it is noteworthy that carboxylic acid-terminated SAMs are frequently used as platforms for building more complex surfaces, such as in biosensors, by covalently linking other molecules to the acid group. cd-bioparticles.com
Role in Optical and Electronic Materials Development (e.g., Photoresists, Dielectrics)
The unique combination of properties offered by the adamantane scaffold—rigidity, thermal stability, and defined structure—makes it a promising component for advanced optical and electronic materials.
Research Findings:
Photoresists: Adamantane derivatives are utilized in photoresists for high-resolution lithography. google.com In positive photoresists, a photoactive compound (PAC) inhibits the dissolution of a resin in a developer solution. lithoguru.com Upon exposure to light, the PAC is converted into a carboxylic acid, which promotes the dissolution of the resin in the exposed areas. lithoguru.com The bulky adamantane structure can be incorporated into the PAC or the resin to improve properties like etch resistance and thermal stability. Glass photoresists generated from adamantane derivatives containing ester moieties have been developed for sub-200 nm lithography. google.com
Organic Light-Emitting Diodes (OLEDs): In OLEDs, host materials are needed to disperse the light-emitting guest molecules, preventing aggregation that quenches luminescence. Incorporating a bulky and rigid adamantane group into a host material has been shown to improve its film-forming characteristics and thermal stability, leading to OLEDs with higher efficiency and better reproducibility. rsc.org
Low-k Dielectrics: In microelectronics, there is a constant need for materials with a low dielectric constant (low-k) to reduce signal delay and power consumption. The bulky, three-dimensional structure of adamantane is ideal for creating materials with a high degree of free volume. Incorporating 1,3-dimethyladamantane units into a polymer matrix can lower its density and, consequently, its dielectric constant.
| Application | Adamantane Derivative Role | Key Property Contribution | Example Finding | Reference |
|---|---|---|---|---|
| Photoresists | Component of resist formulation (e.g., as an ester) | High thermal stability, etch resistance, controlled dissolution | Adamantane-based glass resists with tripodal structures developed for advanced lithography. google.com | google.com |
| OLEDs | Bulky group in a p-type host material | Increases molecular weight, improves film-forming ability and thermal stability | An adamantane-functionalized bicarbazole host led to a solution-processed blue TADF-OLED with >13% external quantum efficiency. rsc.org | rsc.org |
| Low-k Dielectrics | Pore-generating or backbone-modifying unit in polymers | Introduces free volume, lowers material density and dielectric constant | General principle based on adamantane's bulky structure. |
Molecular Switches and Logic Gates Utilizing Adamantane Scaffolds
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. The bulky and inert nature of the adamantane cage makes it an excellent component for constructing complex molecular architectures like rotaxanes, which are a common platform for molecular switches.
Research Findings:
Rotaxane "Stoppers": In a rotaxane, a linear "thread" molecule is encircled by a "macrocycle" (a ring). To prevent the ring from dethreading, bulky groups called "stoppers" are placed at the ends of the thread. Adamantane is a classic stopper group due to its large, well-defined size. The carboxylic acid of this compound provides a convenient chemical handle to attach the adamantane unit to the end of a molecular thread.
Scaffold for Functional Groups: While the adamantane unit itself is typically passive in the switching process, its rigid, three-dimensional structure provides a stable scaffold. Other functional groups responsible for the switching behavior can be attached to the adamantane core. The precise, tetrahedral-like arrangement of its bridgehead carbons allows for the predictable orientation of these functional groups in space, which is critical for designing molecular machines and logic gates. Although specific examples utilizing this compound in molecular switches are not prominent, its structural motifs are highly relevant to the design principles in this field. researchgate.net
Future Directions and Emerging Research Frontiers
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant opportunity for the production of 1,3-Dimethyladamantan-5-carboxylic acid and its derivatives. Flow chemistry offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for higher yields and purity. worktribe.comresearchgate.net
Future research will likely focus on developing robust, multi-step flow processes for adamantane (B196018) synthesis. For a molecule like this compound, this could involve a telescoped sequence where the adamantane core is first functionalized and then subsequently carboxylated in a continuous stream, minimizing manual handling and purification steps. Automated platforms, integrating robotic systems with real-time reaction monitoring, could be used to rapidly screen various reaction conditions (e.g., catalysts, temperatures, residence times) to optimize the synthesis. researchgate.net This approach would accelerate the discovery of novel derivatives and the scale-up of production for potential industrial applications.
Table 1: Illustrative Comparison of Batch vs. Potential Flow Synthesis for Adamantane Derivatives
| Parameter | Conventional Batch Synthesis | Projected Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours researchgate.net |
| Scalability | Limited, often requires re-optimization | Readily scalable by extending run time |
| Safety | Handling of hazardous intermediates | Enhanced safety via enclosed systems worktribe.com |
| Process Control | Limited control over temperature/mixing | Precise control over reaction parameters |
| Productivity | Lower throughput | Higher throughput, potential for automation |
Exploration of Novel Catalytic Transformations and Reaction Systems
Catalysis is central to advancing adamantane chemistry. Future investigations will move beyond classical methods to explore more sophisticated and selective catalytic systems for synthesizing and functionalizing this compound.
A key area of exploration is the direct C-H functionalization and carboxylation. Recent advances in dual visible-light-nickel catalysis have enabled the efficient carboxylation of unactivated alkyl bromides. nih.gov Applying such photoredox catalytic systems to a precursor like 1-bromo-3,5-dimethyladamantane (B142378) could provide a direct and mild route to the target carboxylic acid. chemicalbook.com Further research into metal-organic frameworks (MOFs) or nanoparticle-based catalysts could offer reusable and highly selective options for various transformations on the adamantane scaffold. The development of catalysts that can selectively functionalize the secondary (CH2) positions of the 1,3-dimethyladamantane (B135411) core, which are typically less reactive than the tertiary (CH) positions, would open up new avenues for creating novel isomers and bifunctional molecules. mdpi.com
Table 2: Potential Catalytic Systems for Future Synthesis of Adamantane Carboxylic Acids
| Catalytic Approach | Precursor Type | Potential Reaction | Key Advantage |
|---|---|---|---|
| Photoredox/Nickel Dual Catalysis | Bromo-dimethyladamantane | Direct Carboxylation with CO2 nih.gov | Mild conditions, high functional group tolerance |
| Lewis Acid Catalysis | Dimethyladamantane | Friedel-Crafts type reactions | C-H functionalization mdpi.com |
| Homogeneous Palladium Catalysis | Adamantane Precursors | Cross-coupling reactions | Formation of C-C and C-heteroatom bonds |
| Heterogeneous Nanoparticle Catalysis | Adamantane | Oxidation/Carboxylation | Catalyst reusability, sustainable process sigmaaldrich.com |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To fully optimize and control the synthesis of this compound, particularly in flow systems, advanced in situ characterization techniques are essential. These methods allow for real-time analysis of the reaction mixture without the need for sampling, providing immediate feedback on reaction kinetics, intermediate formation, and product yield.
Future research will likely integrate spectroscopic techniques directly into reaction setups. For instance, process analytical technology (PAT) using methods like ReactIR (Infrared Spectroscopy) or Raman spectroscopy can monitor the consumption of reactants and the formation of the carboxylic acid group in real-time. Similarly, the use of in-line Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can provide detailed structural information as the reaction progresses. mdpi.com These techniques are invaluable for understanding complex reaction mechanisms and for enabling the automated, feedback-controlled optimization of synthetic processes. mdpi.com
Computational Design and Prediction of Next-Generation Adamantane-Based Materials
Computational chemistry provides powerful tools to predict the properties of new molecules and materials, thereby guiding and accelerating experimental research. For this compound, computational modeling can be used to design next-generation materials for specific applications.
Density Functional Theory (DFT) and other quantum-chemical methods can predict the electronic properties, reactivity, and stability of new derivatives. researchgate.net For example, these methods can be used to screen potential candidates for applications in molecular electronics or as building blocks for metal-organic frameworks (MOFs). wikipedia.org Molecular docking simulations can predict the binding affinity of this compound derivatives to biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.govmdpi.com By simulating how the rigid adamantane scaffold orients functional groups in 3D space, researchers can rationally design molecules with optimized interactions for drug delivery or materials science. nih.gov
Table 3: Potential Applications of Computational Chemistry for this compound Research
| Computational Method | Research Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Materials Design | Electronic structure, stability, reactivity researchgate.net |
| Molecular Dynamics (MD) | Supramolecular Assembly | Conformational stability, interaction energies mdpi.com |
| Molecular Docking | Drug Discovery | Binding modes and affinities to proteins nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of structure with biological activity |
Sustainable Synthesis Routes and Waste Minimization in Adamantane Chemistry
Green chemistry principles are increasingly critical in modern organic synthesis. Future research on this compound will emphasize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. patsnap.com
Key strategies include the use of catalytic rather than stoichiometric reagents, maximizing atom economy, and employing renewable feedstocks where possible. rsc.org For instance, developing catalytic methods that use CO2 as a C1 feedstock for the carboxylation step would be a significant advancement in sustainability. researchgate.netspringernature.com Another focus will be the replacement of hazardous solvents with greener alternatives, such as water or supercritical fluids, and the design of processes that allow for catalyst recycling and reuse. mdpi.com Waste minimization is not only environmentally responsible but also economically advantageous, making it a central goal for the future industrial production of adamantane derivatives.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Engineering
The most groundbreaking discoveries involving this compound are expected to emerge from interdisciplinary collaborations. The unique structural properties of this molecule make it an ideal candidate for research at the nexus of organic chemistry, materials science, and engineering.
In materials science, the rigid, tetrahedral nature of the adamantane core makes its carboxylic acid derivatives excellent building blocks (linkers) for creating highly ordered, porous materials like MOFs and hydrogen-bonded organic frameworks (HOFs). wikipedia.org These materials have potential applications in gas storage, separation, and catalysis. In engineering and nanotechnology, adamantane derivatives can serve as molecular anchors for surface modification or as core structures for the synthesis of dendrimers and specialized polymers. nih.gov The convergence of synthetic expertise with materials characterization and device engineering will be crucial for translating the molecular properties of this compound into functional, high-performance materials and systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3-Dimethyladamantan-5-carboxylic acid in laboratory settings?
- Methodology :
-
Step 1 : Start with functionalized adamantane precursors (e.g., 1-adamantanecarboxylic acid derivatives) .
-
Step 2 : Employ regioselective alkylation or carboxylation reactions under controlled conditions (e.g., using acetic anhydride or halogenated reagents).
-
Step 3 : Purify via recrystallization in solvents like ethanol or methanol, leveraging the compound’s sparing solubility (0.14 g/L at 25°C) .
-
Step 4 : Validate purity via melting point analysis (107–109°C) and NMR spectroscopy .
- Key Considerations :
-
Monitor reaction kinetics to avoid over-substitution.
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Use inert atmospheres to prevent oxidation of intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns using H and C NMR, comparing with adamantane derivative benchmarks .
- X-ray Crystallography : Resolve crystal structures using SHELX software for adamantane frameworks .
- FTIR Spectroscopy : Identify carboxyl (-COOH) and methyl (-CH) functional groups (e.g., C=O stretch at ~1700 cm).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) with reverse-phase columns .
Q. What are the solubility challenges associated with this compound, and how can they be addressed experimentally?
- Solubility Data :
| Solvent | Solubility (25°C) | Reference |
|---|---|---|
| Water | 0.14 g/L | |
| Ethanol | Moderate | |
| DMSO | High | N/A |
- Strategies :
- Use co-solvents (e.g., DMSO:water mixtures) for aqueous reactions.
- Derivatize the carboxyl group (e.g., esterification) to enhance solubility for specific applications .
Advanced Research Questions
Q. What strategies exist for optimizing the yield of this compound in multi-step syntheses?
- Approaches :
-
Catalyst Screening : Test Lewis acids (e.g., AlCl) or organocatalysts to improve regioselectivity in alkylation steps .
-
Temperature Gradients : Optimize reaction temperatures to balance kinetic control and thermal stability (e.g., 80–100°C for carboxylation) .
-
Flow Chemistry : Enhance reaction efficiency and scalability using continuous-flow reactors .
- Case Study :
-
A one-pot synthesis for 1,3-adamantanedicarboxylic acid achieved 85% yield via Hofmann degradation and amidation . Adapt similar protocols with methylated intermediates.
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Tools :
- Density Functional Theory (DFT) : Calculate reaction pathways for carboxyl group activation or methyl substitution .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends .
- Applications :
- Predict regioselectivity in electrophilic substitution reactions using frontier molecular orbital analysis .
- Validate crystallographic data (e.g., InChIKey: BSWOQWGHXZTDOO-QGVZIFMBSA-M) against computational models.
Q. What analytical approaches resolve contradictions in crystallographic data for adamantane derivatives?
- Resolution Workflow :
-
Step 1 : Cross-validate X-ray data with SHELXL refinement for adamantane frameworks .
-
Step 2 : Compare experimental NMR shifts with DFT-calculated chemical shifts .
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Step 3 : Use differential scanning calorimetry (DSC) to detect polymorphic variations .
- Example :
-
Discrepancies in bond angles for adamantane derivatives were resolved by combining X-ray and neutron diffraction data .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
